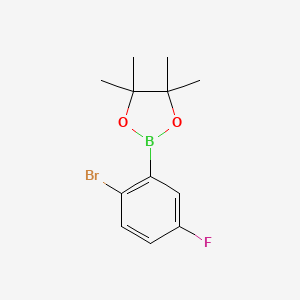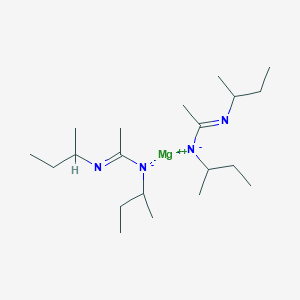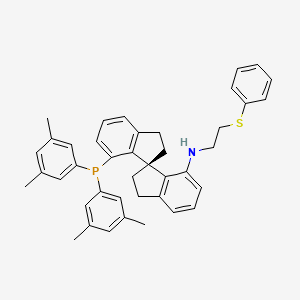![molecular formula C29H54ClNOP2Ru B6308286 Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) CAS No. 1421060-11-8](/img/structure/B6308286.png)
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) is a coordination complex that features a ruthenium center coordinated to a carbonyl group, a chloride ion, and a bis(2-di-cyclohexylphosphinoethyl)amine ligand. This compound is known for its applications in catalysis and its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) typically involves the reaction of a ruthenium precursor with bis(2-di-cyclohexylphosphinoethyl)amine in the presence of carbon monoxide and a chloride source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., oxygen, peroxides), reducing agents (e.g., hydrogen, hydrides), and various ligands (e.g., phosphines, amines). Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new coordination complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its unique coordination environment allows for selective and efficient catalysis .
Biology and Medicine
The unique properties of this compound may make it a candidate for further research in these fields .
Industry
In industry, this compound can be used in processes that require efficient and selective catalysis. Its stability and reactivity make it suitable for large-scale applications in chemical manufacturing .
Mechanism of Action
The mechanism by which Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) exerts its effects is primarily through its role as a catalyst. The ruthenium center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The bis(2-di-cyclohexylphosphinoethyl)amine ligand provides a stable and flexible coordination environment that enhances the reactivity and selectivity of the ruthenium center .
Comparison with Similar Compounds
Similar Compounds
- Carbonylchlorohydrido[bis(2-diphenylphosphinoethyl)amine]ruthenium(II)
- Carbonylchlorohydrido[bis(2-dimethylphosphinoethyl)amine]ruthenium(II)
Uniqueness
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) is unique due to the presence of the bis(2-di-cyclohexylphosphinoethyl)amine ligand, which provides a bulky and flexible coordination environment. This can lead to different reactivity and selectivity compared to similar compounds with different ligands .
Properties
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h25-29H,1-24H2;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJYTEDTJORZPU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308275.png)


![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308291.png)
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)


